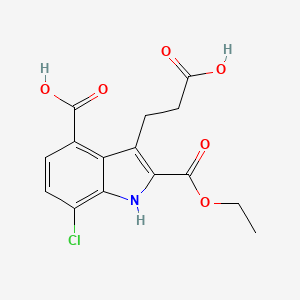![molecular formula C19H17N B1628385 5-Ethyl-7-methylbenzo[B]carbazole CAS No. 4133-22-6](/img/structure/B1628385.png)
5-Ethyl-7-methylbenzo[B]carbazole
Overview
Description
5-Ethyl-7-methylbenzo[B]carbazole is a chemical compound with the molecular formula C19H17N . It is a derivative of carbazole, a class of compounds that have been studied for many years due to their versatility in functionalization, good chemical and environmental stability, and excellent charge transport ability .
Synthesis Analysis
Carbazole and its derivatives can be synthesized from substituted biaryl azides at 60°C using Rh 2 (OCOC 3 F 7) 4 or Rh 2 (OCOC 7 H 15) 4 as catalysts . Carbazole can be easily functionalized at N -position and then covalently linked with other monomers . Wang et al. have designed and synthesized a novel monomer with EDOT as the end units and 3,6-linked N -ethyl-carbazole (NEtCz) as the inner unit spaced by vinylene by Horner-Wadsworth-Emmons reaction .Molecular Structure Analysis
The molecular structure of this compound consists of 19 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom .Chemical Reactions Analysis
Carbazole and its derivatives are known for their important photochemical and thermal stability and good hole-transport ability . They can undergo electropolymerization processes, which make them suitable for a broad range of applications .Physical and Chemical Properties Analysis
Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability .Mechanism of Action
Safety and Hazards
Future Directions
Carbazole and its derivatives have attracted considerable attention in recent years since they are very useful materials in the field of optoelectronics . They have been presented for a variety of applications, such as solar cells, anti-corrosion, sensors, photovoltaic devices, etc . Therefore, there is a lot of potential for future research and development in this area .
Properties
IUPAC Name |
5-ethyl-7-methylbenzo[b]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N/c1-3-20-18-10-5-4-9-15(18)17-11-14-8-6-7-13(2)16(14)12-19(17)20/h4-12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQBZYPNTIWQGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=CC4=CC=CC(=C4C=C31)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563841 | |
| Record name | 5-Ethyl-7-methyl-5H-benzo[b]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4133-22-6 | |
| Record name | 5-Ethyl-7-methyl-5H-benzo[b]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-bromophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B1628303.png)







![4-[2-[2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]morpholine](/img/structure/B1628319.png)
![1-[(2,2-Dimethoxyethyl)sulfanyl]-4-iodobenzene](/img/structure/B1628320.png)



